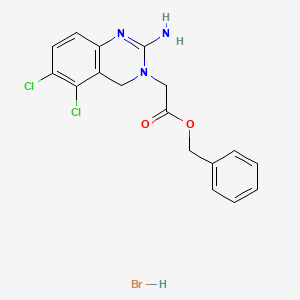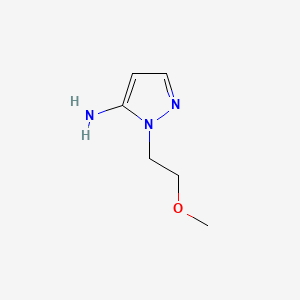![molecular formula C20H24O3 B586467 Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione CAS No. 184972-12-1](/img/structure/B586467.png)
Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is a chemical compound with the molecular formula C20H24O3 . It has a molecular weight of 312.4 g/mol . This compound is also known by its CAS number 184972-12-1 . It is a metabolite of exemestane, which is an antineoplastic (hormonal) agent .
Molecular Structure Analysis
The molecular structure of Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is complex, with several rings and a spiro configuration . The InChI representation of the molecule isInChI=1S/C20H24O3/c1-18-7-5-12 (21)9-16 (18)20 (11-23-20)10-13-14-3-4-17 (22)19 (14,2)8-6-15 (13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 . The SMILES representation is C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CCC2=O)CC4 (CO4)C5=CC (=O)C=C [C@]35C . Physical And Chemical Properties Analysis
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione has a molecular weight of 312.4 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass of the compound is 312.17254462 g/mol .Applications De Recherche Scientifique
Organic Synthesis
Spiro compounds, including Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione, are recognized as important building blocks in organic synthesis . They are used to produce a variety of spiro-heterocyclic frameworks through a wide range of chemical reactions . The unique conformational features, structural complexity, and rigidity of spiro compounds make them promising skeletal systems in drug discovery .
Pharmaceutical Applications
Spiro-indeno [1,2- b ]quinoxalines, which can be synthesized from spiro compounds, exhibit interesting biological activities and have promise for the generation of new drug candidates . Some of the synthesized spiro-indenoquinoxalines have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .
Membrane Technology
Spiro-branched polymeric membranes, which can be designed using spiro compounds, have wide applications in desalination, wastewater treatment, and energy conversion and storage . These membranes allow for selective transport of either anions or cations .
Energy Storage
When applied to redox flow batteries, microporous membranes designed from spiro compounds deliver record-breaking performance at a high current density . This suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .
Drug Discovery
Spiro compounds are used in drug discovery due to their unique conformational features, structural complexity, and rigidity . The quinoxaline skeleton, which can be derived from spiro compounds, is a central structure of drugs including brimonidine, quinacillin, and varenicline .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-YCNUYBHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC4(CO4)C5=CC(=O)C=C[C@]35C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

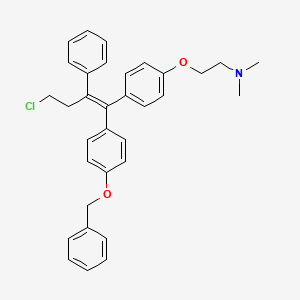

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)
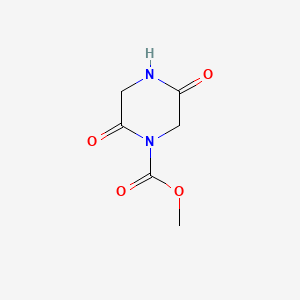

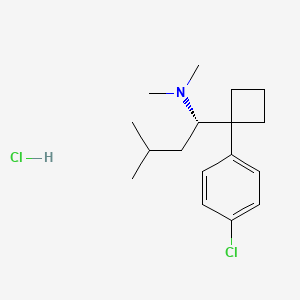
![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)
